[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate
Description
Properties
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-13-6-8-14(9-7-13)18-11-16(21-25-18)12-23-20(22)19-10-15-4-2-3-5-17(15)24-19/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIQSCPEMZGPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method is the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids. This method allows the preparation of 4,5-disubstituted oxazoles in high yields .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the van Leusen oxazole synthesis for large-scale operations. This includes the use of continuous flow reactors and recycling of ionic liquids to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen atoms.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate can be represented by the following molecular formula:
- Molecular Formula : C₁₈H₁₅N₃O₃
- Molecular Weight : 305.33 g/mol
This compound features a benzofuran moiety linked to an oxazole ring, which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, various oxazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. In a study on related compounds, some oxazole derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL against pathogens like Escherichia coli and Bacillus mycoides .
Anticancer Activity
Oxazole derivatives are also being investigated for their anticancer potential. A study highlighted that certain oxazole-containing compounds exhibited cytotoxic effects on cancer cell lines, suggesting a mechanism that may involve the induction of apoptosis . The specific interactions of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate with cancerous cells require further exploration but indicate promising avenues for therapeutic development.
Case Study 1: Antimicrobial Efficacy
In a comparative study of various oxazole derivatives, it was found that compounds similar to [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate exhibited varying degrees of antibacterial activity against common pathogens. The study utilized a range of concentrations to determine the MIC, revealing that modifications in the chemical structure significantly influenced antimicrobial potency .
Case Study 2: Anticancer Research
Another significant study focused on the anticancer properties of oxazole derivatives. Researchers synthesized several analogs and tested their efficacy against human cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity, suggesting that [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate could be a lead compound for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues and Functional Group Variations
Key analogues include:
Key Observations :
- Ester vs.
- Benzofuran vs. Piperazine : The benzofuran system enhances π-π stacking interactions, whereas the piperazine ring in the analogue introduces basicity and conformational flexibility .
Physicochemical Properties
Crystallographic and Conformational Analysis
- Ring Puckering : The benzofuran ring in the target compound likely exhibits minimal puckering (amplitude < 0.1 Å) due to aromatic rigidity, contrasting with flexible piperazine rings in analogues, which adopt chair or boat conformations .
- Hydrogen Bonding : The ester carbonyl may form weaker intermolecular H-bonds compared to the carboxylic acid analogue, as observed in similar systems .
Biological Activity
The compound [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate is a novel derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that combines a benzofuran moiety with an oxazole ring. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- MDA-MB-231 (breast cancer)
- U-937 (acute monocytic leukemia)
- Mechanism of Action :
Enzyme Inhibition
The compound also shows promise as an inhibitor of carbonic anhydrases (CAs), particularly the cancer-related isoforms hCA IX and hCA XII.
- Inhibition Potency :
Study 1: Anticancer Efficacy
A comparative study evaluated the efficacy of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate against established chemotherapeutics like doxorubicin. The compound demonstrated comparable or superior cytotoxicity in specific cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | MCF-7 | 0.5 |
| [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate | MCF-7 | 0.4 |
| [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate | MDA-MB-231 | 0.35 |
Study 2: Mechanistic Insights
In-depth mechanistic studies using Western blot analysis confirmed that treatment with the compound led to increased apoptotic markers and cell cycle arrest at the G2/M phase in MDA-MB-231 cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
